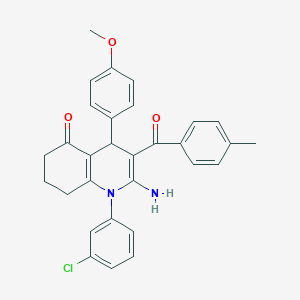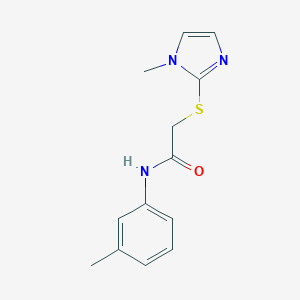
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one is a chemical compound that belongs to the class of tetrahydroquinolines. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. This compound has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases.
作用機序
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one selectively inhibits the protein kinase CK2 by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of CK2 substrates and disrupts the cellular processes that are dependent on CK2 activity.
Biochemical and Physiological Effects:
Inhibition of CK2 by 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one has been shown to have various biochemical and physiological effects. These include:
- Induction of apoptosis in cancer cells
- Inhibition of cell proliferation in cancer cells
- Sensitization of cancer cells to chemotherapy
- Reduction of inflammation in inflammatory diseases
- Improvement of the symptoms of inflammatory diseases
- Regulation of the immune response
実験室実験の利点と制限
The advantages of using 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one in lab experiments include its selectivity and potency as a CK2 inhibitor, its ability to induce apoptosis and inhibit cell proliferation in cancer cells, and its potential therapeutic applications in cancer and inflammatory diseases.
The limitations of using this compound in lab experiments include its toxicity and potential side effects, its limited solubility in aqueous solutions, and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are several future directions for the research on 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one. These include:
- Further studies to determine the safety and efficacy of this compound in humans
- Development of new CK2 inhibitors based on the structure of this compound
- Investigation of the potential therapeutic applications of this compound in other diseases such as neurodegenerative disorders and viral infections
- Optimization of the synthesis method to improve the yield and purity of the compound
- Development of new formulations to improve the solubility and bioavailability of the compound
合成法
The synthesis of 2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one involves several steps. The starting material is 3-chloroaniline, which is reacted with 4-methoxybenzaldehyde and 4-methylbenzoyl chloride to form the intermediate compound. This is then cyclized with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to give the final product.
科学的研究の応用
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one has been extensively studied for its potential therapeutic applications in cancer, inflammation, and other diseases. In cancer, CK2 is overexpressed in many types of tumors and is associated with tumor growth, survival, and resistance to chemotherapy. Inhibition of CK2 by this compound has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy.
In inflammation, CK2 is involved in the regulation of the immune response and the production of pro-inflammatory cytokines. Inhibition of CK2 by this compound has been shown to reduce inflammation and improve the symptoms of inflammatory diseases such as rheumatoid arthritis and psoriasis.
特性
製品名 |
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one |
|---|---|
分子式 |
C30H27ClN2O3 |
分子量 |
499 g/mol |
IUPAC名 |
2-amino-1-(3-chlorophenyl)-4-(4-methoxyphenyl)-3-(4-methylbenzoyl)-4,6,7,8-tetrahydroquinolin-5-one |
InChI |
InChI=1S/C30H27ClN2O3/c1-18-9-11-20(12-10-18)29(35)28-26(19-13-15-23(36-2)16-14-19)27-24(7-4-8-25(27)34)33(30(28)32)22-6-3-5-21(31)17-22/h3,5-6,9-17,26H,4,7-8,32H2,1-2H3 |
InChIキー |
OCTXFIHRCFTHGT-UHFFFAOYSA-N |
異性体SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=CC=C5)Cl)N |
SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=CC=C5)Cl)N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N(C3=C(C2C4=CC=C(C=C4)OC)C(=O)CCC3)C5=CC(=CC=C5)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-Amino-6-(4-methoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](2,4-dimethylphenyl)methanone](/img/structure/B304248.png)
![3-amino-N-(3,4-dichlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B304249.png)

![3-[4-(2,5-Dimethylphenyl)piperazin-1-yl]-1-(4-methoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B304253.png)
![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B304254.png)
![6-(4-methoxyphenyl)-2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304256.png)
![2-{[2-(9H-fluoren-2-yl)-2-oxoethyl]sulfanyl}-6-(4-methoxyphenyl)-4-(trifluoromethyl)nicotinonitrile](/img/structure/B304257.png)
![3-amino-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B304259.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetamide](/img/structure/B304266.png)
![6-methyl-2-(10H-phenothiazin-10-ylcarbonyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-3-ylamine](/img/structure/B304268.png)
![4,5,6-trimethyl-2-(10H-phenothiazin-10-ylcarbonyl)thieno[2,3-b]pyridin-3-ylamine](/img/structure/B304269.png)
![(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)-phenothiazin-10-ylmethanone](/img/structure/B304270.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B304271.png)
![N-(2-cyanophenyl)-2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B304272.png)